molecular formula C26H38N4O6 B10821532 benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate

benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate

Cat. No.: B10821532
M. Wt: 502.6 g/mol
InChI Key: RUHYGYHBVKWREW-CMOCDZPBSA-N
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Chemical Reactions Analysis

MP13 undergoes various chemical reactions, including:

    Oxidation: MP13 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert MP13 into reduced forms with different chemical properties.

    Substitution: MP13 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

MP13 has a wide range of scientific research applications:

Mechanism of Action

MP13 exerts its effects by inhibiting integrin signaling. It blocks the association of talin with the integrin β3 subunit, thereby preventing integrin activation and subsequent signaling events. This inhibition affects various cellular processes, including fibrinogen binding, platelet adhesion, and clot retraction. The molecular targets of MP13 include integrin αIIbβ3 and other integrin subunits involved in cell adhesion and signaling .

Properties

Molecular Formula

C26H38N4O6

Molecular Weight

502.6 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H38N4O6/c1-16(2)12-21(24(33)28-20(14-31)13-19-10-11-27-23(19)32)29-25(34)22(17(3)4)30-26(35)36-15-18-8-6-5-7-9-18/h5-9,14,16-17,19-22H,10-13,15H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t19-,20-,21-,22-/m0/s1

InChI Key

RUHYGYHBVKWREW-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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